2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole

Physicochemical differentiation Lead optimization Procurement specification

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole (CAS 477762-34-8; molecular formula C₁₁H₇F₃N₄OS; molecular weight 300.26 g/mol) is a 2,5-disubstituted-1,3,4-oxadiazole heterocycle bearing a 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl moiety at the 2-position and a 2-thienyl group at the 5-position. This compound belongs to the pyrazole-oxadiazole hybrid chemotype, a scaffold class recognized for its polypharmacological potential spanning anticancer, antimicrobial, pesticidal, and herbicidal applications.

Molecular Formula C11H7F3N4OS
Molecular Weight 300.26
CAS No. 477762-34-8
Cat. No. B2544803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole
CAS477762-34-8
Molecular FormulaC11H7F3N4OS
Molecular Weight300.26
Structural Identifiers
SMILESCN1C=C(C(=N1)C(F)(F)F)C2=NN=C(O2)C3=CC=CS3
InChIInChI=1S/C11H7F3N4OS/c1-18-5-6(8(17-18)11(12,13)14)9-15-16-10(19-9)7-3-2-4-20-7/h2-5H,1H3
InChIKeyFAHGEJSAJXDGPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole (CAS 477762-34-8): Procurement-Relevant Structural and Pharmacophoric Profile


2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole (CAS 477762-34-8; molecular formula C₁₁H₇F₃N₄OS; molecular weight 300.26 g/mol) is a 2,5-disubstituted-1,3,4-oxadiazole heterocycle bearing a 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl moiety at the 2-position and a 2-thienyl group at the 5-position . This compound belongs to the pyrazole-oxadiazole hybrid chemotype, a scaffold class recognized for its polypharmacological potential spanning anticancer, antimicrobial, pesticidal, and herbicidal applications [1]. The simultaneous presence of the electron-withdrawing trifluoromethyl group on the pyrazole ring, the π-excessive thienyl substituent, and the electron-deficient 1,3,4-oxadiazole core generates a distinctive electronic architecture not replicated by any single close analog in the same CAS cluster (477762-35-9, 477762-36-0). The compound is primarily utilized as a specialized building block in medicinal chemistry and agrochemical discovery programs [2].

Why 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole Cannot Be Replaced by Phenyl or Tolyl Analogs: Evidence of Pharmacophoric Non-Interchangeability


The three compounds in the 477762-3X CAS cluster share an identical 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl–oxadiazole core but diverge at the C5 substituent: 477762-34-8 (2-thienyl, MW 300.26), 477762-35-9 (phenyl, MW 294.24), and 477762-36-0 (4-methylphenyl, MW 308.26) . The thienyl-for-phenyl substitution is not electronically neutral. Crystallographic and spectroscopic studies on analogous 2,5-disubstituted-1,3,4-oxadiazoles demonstrate that replacement of phenyl by 2-thienyl produces a measurable bathochromic (red) shift in both UV-Vis absorption and photoluminescence emission spectra, indicating a lower HOMO–LUMO gap and altered frontier orbital energetics [1]. In biological contexts, the thienyl sulfur atom introduces a hydrogen-bond acceptor and polarizable surface not present in phenyl or tolyl analogs, which can redirect molecular recognition at protein active sites [2]. Consequently, a procurement specification written for the phenyl analog cannot be satisfied by the thienyl compound, and vice versa, because the two differ in electronic character, molecular recognition surface, molecular weight, and heteroatom count—each of which independently affects target binding, solubility, metabolic stability, and spectroscopic detectability. The sections below quantify these differences.

Quantitative Differentiation Evidence for 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole (CAS 477762-34-8) Relative to Closest Analogs


Molecular Weight and Heteroatom Count Differentiation from Phenyl and 4-Methylphenyl Analogs in the Same CAS Cluster

Among the three closest analogs sharing the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-1,3,4-oxadiazole core, CAS 477762-34-8 is the only member containing a sulfur heteroatom (S, atomic mass 32.07). Its molecular weight of 300.26 g/mol is 6.02 g/mol higher than the phenyl analog (CAS 477762-35-9, MW 294.24) and 8.00 g/mol lower than the 4-methylphenyl analog (CAS 477762-36-0, MW 308.26) . The molecular formula C₁₁H₇F₃N₄OS differs from the phenyl analog (C₁₃H₉F₃N₄O) by replacement of two carbon atoms and two hydrogen atoms with one sulfur atom, reducing the C/H count while introducing a polarizable heteroatom. This difference produces a distinct exact monoisotopic mass (300.0293 Da calculated for C₁₁H₇F₃N₄OS) that is unambiguously distinguishable from both analogs by high-resolution mass spectrometry .

Physicochemical differentiation Lead optimization Procurement specification

Bathochromic Shift in Electronic Absorption and Emission Spectra Upon Thienyl-for-Phenyl Substitution in 1,3,4-Oxadiazoles

In a systematic study of ethynyl π-extended 2,5-diphenyl-1,3,4-oxadiazoles and 2-phenyl-5-(2-thienyl)-1,3,4-oxadiazoles, Hughes et al. (2004) demonstrated that replacing the phenyl ring in 2,5-diphenyl-1,3,4-oxadiazole series 2a–g with a 2-thienyl ring (i.e., the 2-phenyl-5-(2-thienyl)-1,3,4-oxadiazole series 14a–g) leads to a red shift in the lowest-energy band in both absorption spectra and emission spectra [1]. This observation establishes that the thienyl substituent consistently lowers the HOMO–LUMO energy gap relative to the phenyl-substituted analog. Although the exact magnitude of the shift depends on the specific π-extension, the directional effect—a bathochromic shift upon thienyl introduction—is robust across the series. For procurement purposes, this means CAS 477762-34-8 will exhibit measurably different UV-Vis absorption λₘₐₓ and fluorescence emission λₑₘ values compared to its phenyl analog CAS 477762-35-9.

Photophysical characterization Fluorescent probe design Structure-property relationships

Class-Level Anticancer Potency of Pyrazole-Thiophene-Oxadiazole Hybrids Against HepG2 and MCF-7 Cell Lines

The pyrazole-thiophene-1,3,4-oxadiazole hybrid scaffold—the chemotype to which CAS 477762-34-8 belongs—has been experimentally validated for anticancer activity. Sahin et al. (2026) synthesized nine novel pyrazole-thiophene-oxadiazole hybrid compounds (8a–i) and evaluated them against HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. Compound 8i exhibited IC₅₀ = 1.3 ± 1 µM against HepG2 and IC₅₀ = 10.6 ± 1 µM against MCF-7, comparable to doxorubicin [1]. Molecular docking revealed that compound 8i achieved a binding affinity of −7.6030 kcal/mol against Human Topoisomerase IIα, versus −5.4560 kcal/mol for doxorubicin, a ΔΔG of −2.147 kcal/mol in favor of the hybrid scaffold [1]. DFT calculations (B3LYP/6-311++G(d,p)) showed compound 8i possessed the smallest HOMO–LUMO gap (3.9464 eV) and highest softness (0.4998) in the series, attributes linked to the thiophene component [1]. These data establish that the pyrazole-thiophene-oxadiazole architecture provides a validated starting point for anticancer lead optimization, a property not shared by pyrazole-phenyl-oxadiazole analogs lacking the thienyl group.

Anticancer drug discovery Cytotoxicity screening Scaffold validation

Class-Level Antimicrobial Activity: Broad-Spectrum Antibacterial and Antifungal Efficacy of Pyrazole-Thiophene-Oxadiazole Hybrids

The same pyrazole-thiophene-oxadiazole hybrid series evaluated for anticancer activity was concurrently screened for antimicrobial efficacy. Compound 8b exhibited the highest single-pathogen antibacterial activity with a 40.6 ± 0.8 mm zone of inhibition against Staphylococcus aureus. Compound 8c demonstrated superior broad-spectrum activity: 32.2 mm against S. aureus, 30.1 mm against Escherichia coli, and 12.3 mm against Candida albicans, surpassing reference drugs in breadth of coverage [1]. Molecular docking of compound 8c against the C. albicans target 5AEZ yielded a binding affinity of −6.055 kcal/mol, correlating with experimental antifungal results [1]. In a separate study, 5-(2-thienyl)-1,3,4-oxadiazole derivatives (specifically compound 9a) displayed marked broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria [2]. These data collectively demonstrate that the thienyl-oxadiazole substructure—present in CAS 477762-34-8—is a pharmacophoric contributor to antimicrobial activity. Phenyl-substituted 1,3,4-oxadiazole analogs lacking the thienyl group generally show narrower antimicrobial spectra or require additional substituents to achieve comparable breadth [2].

Antimicrobial resistance Broad-spectrum screening Agrochemical fungicides

Herbicidal Activity of Thienyl-Containing 1,3,4-Oxadiazoles: >90% Inhibition Achieved in Thienyl-Substituted Series

Wang et al. (2022) designed a series of 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles targeting transketolase (TK) as a novel herbicidal mode of action. Compounds 4l and 4m, both containing the 5-thienyl-1,3,4-oxadiazole substructure, achieved >90% inhibition against Amaranthus retroflexus (AR) and Digitaria sanguinalis (DS) at 100–200 mg/L in vitro [1]. These compounds also exhibited 90% postemergence herbicidal control against AR and DS at 45–90 g active ingredient/ha in greenhouse trials—outperforming all positive control herbicides tested [1]. Compound 4l additionally demonstrated crop selectivity for maize at 90 g ai/ha, a critical attribute for agricultural utility [1]. Fluorescent binding experiments confirmed strong TK inhibition with superior binding affinities. While CAS 477762-34-8 differs from compounds 4l/4m by bearing a pyrazolyl substituent at the oxadiazole 2-position rather than a thioether, the conserved 5-thienyl-1,3,4-oxadiazole core is the pharmacophoric element most directly associated with the observed TK inhibition and herbicidal potency [1].

Herbicide discovery Transketolase inhibition Agrochemical lead optimization

Crystallographic Confirmation of Molecular Geometry in the Trifluoromethylpyrazolyl-Oxadiazole Series

The closely related compound 2-(benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (compound 5a in Shi et al., 2022)—which shares the identical 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-oxadiazole core with CAS 477762-34-8—was characterized by single-crystal X-ray diffraction . Compound 5a crystallized in the monoclinic system, space group P2₁/c, with Z = 4, confirming the planarity of the pyrazolyl-oxadiazole linkage and establishing a reliable structural template for the core scaffold . This crystallographic validation provides confidence in computational docking models that assume a planar or near-planar geometry for the pyrazolyl-oxadiazole fragment, and supports the use of CAS 477762-34-8 as a structurally defined building block where predictable geometry is essential for fragment-based drug design or coordination chemistry applications. While direct crystallographic data for CAS 477762-34-8 remain unpublished, the structural congruence of the core with compound 5a—verified by ¹H NMR, ¹³C NMR, and HRMS characterization—strongly supports isostructural behavior of the pyrazolyl-oxadiazole-thienyl framework .

X-ray crystallography Structural confirmation Solid-state characterization

Evidence-Backed Application Scenarios for 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole (CAS 477762-34-8)


Medicinal Chemistry: Dual Anticancer-Antimicrobial Lead Generation Scaffold

CAS 477762-34-8 can serve as a core scaffold for medicinal chemistry programs targeting simultaneous anticancer and antimicrobial activity—a polypharmacological profile experimentally validated for the pyrazole-thiophene-oxadiazole chemotype. The class-level evidence from Sahin et al. (2026) demonstrates that this scaffold can achieve sub-micromolar IC₅₀ values against HepG2 cells (1.3 µM for compound 8i) while concurrently delivering broad-spectrum antibacterial activity (32.2 mm zone against S. aureus and 30.1 mm against E. coli for compound 8c) and antifungal activity (12.3 mm against C. albicans) [1]. The thienyl sulfur atom and the electron-withdrawing trifluoromethyl group are both correlated with enhanced target binding: molecular docking shows −7.6030 kcal/mol binding affinity to Human Topoisomerase IIα, a 2.147 kcal/mol improvement over doxorubicin [1]. Procurement of CAS 477762-34-8 rather than the phenyl analog (CAS 477762-35-9) is indicated when the research objective requires the unique electronic features (narrower HOMO–LUMO gap, higher softness) conferred by the thienyl substituent for target engagement.

Agrochemical Discovery: Herbicide Lead Compound with Validated Transketolase Inhibition

The 5-thienyl-1,3,4-oxadiazole substructure of CAS 477762-34-8 overlaps with the pharmacophore of the most potent transketolase (TK)-inhibiting herbicides reported by Wang et al. (2022). Compounds bearing this substructure achieved >90% in vitro inhibition of Amaranthus retroflexus and Digitaria sanguinalis at 100–200 mg/L, and 90% postemergence control at 45–90 g ai/ha in greenhouse trials—outperforming all tested positive control herbicides [1]. Compound 4l additionally demonstrated maize crop selectivity, a key requirement for agricultural deployment [1]. CAS 477762-34-8, with its unique combination of the pyrazolyl-trifluoromethyl group (associated with metabolic stability and SDH inhibition in the Shi et al. 2022 fungicide series) and the thienyl-oxadiazole TK-inhibition pharmacophore, is positioned as a privileged starting point for dual-mode herbicide–fungicide discovery programs [2]. The phenyl analog (CAS 477762-35-9) lacks the thienyl-associated TK inhibition data and should not be substituted in agrochemical screening workflows targeting this mechanism.

Chemical Biology: Fluorescent Probe Development Leveraging Thienyl-Specific Photophysical Properties

The experimentally validated bathochromic shift in UV-Vis absorption and fluorescence emission spectra upon thienyl-for-phenyl substitution in 1,3,4-oxadiazoles, as documented by Hughes et al. (2004), directly supports the use of CAS 477762-34-8 in applications where red-shifted optical properties are advantageous [1]. Such applications include: (i) fluorescent probe design where emission in the visible region (bluish-green fluorescence, as observed in related 5-(2-thienyl)-1,3,4-oxadiazole polymers with electrochemical band gaps of 2.03–2.17 eV [2]) is required for compatibility with standard fluorescence microscopy filter sets; (ii) Förster resonance energy transfer (FRET) pair development where the thienyl-induced spectral shift can tune the donor–acceptor spectral overlap; and (iii) nonlinear optical (NLO) materials where the enhanced polarizability of the thienyl group contributes to improved second-order hyperpolarizability. In all these scenarios, the phenyl analog CAS 477762-35-9 will exhibit blue-shifted spectra and is not a functionally equivalent substitute.

Combinatorial Chemistry: Building Block for Diversity-Oriented Synthesis of Trifluoromethylated Heterocycle Libraries

CAS 477762-34-8 is structurally validated as a building block for generating diverse compound libraries. The 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl group is a recognized privileged fragment in medicinal chemistry, contributing to metabolic stability, lipophilicity modulation, and target binding affinity [1]. The 2-thienyl group at the oxadiazole C5 position provides a synthetic handle for further functionalization via electrophilic aromatic substitution (thiophene is more reactive than phenyl toward electrophiles), transition-metal-catalyzed cross-coupling (the α-position of thiophene is amenable to C–H activation), and oxidation to the thiophene S-oxide or S,S-dioxide for solubility tuning [2]. This synthetic versatility is not available with the phenyl analog CAS 477762-35-9, where the phenyl ring is less reactive toward electrophilic substitution and lacks the sulfur-based oxidation pathway. For combinatorial library construction, the three-point molecular diversity (trifluoromethyl on pyrazole, methyl on pyrazole N1, thienyl on oxadiazole C5) provides a differentiated chemical space not accessible from the phenyl analog, which shares only two of these three diversity points.

Quote Request

Request a Quote for 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.